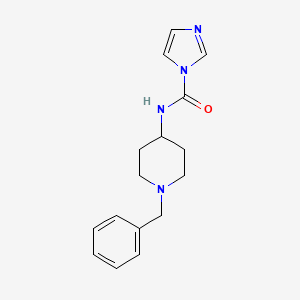

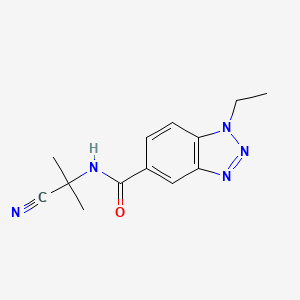

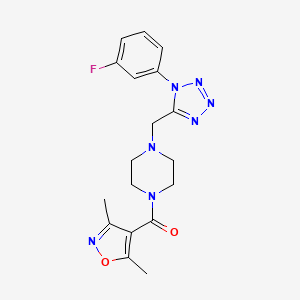

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (NBI-1) is a small molecule that has been used in a variety of scientific research applications. NBI-1 has been found to exhibit a wide range of biochemical and physiological effects, including modulating the activity of certain enzymes and proteins, and acting as an agonist or antagonist of certain receptors. In addition, NBI-1 has been used in various laboratory experiments to study the mechanisms of action and the effects of various drugs and compounds.

Applications De Recherche Scientifique

NMDA Receptor Antagonists

A study by Borza et al. (2007) identified derivatives of benzylpiperidine and benzimidazole carboxamides as potent NR2B subunit-selective antagonists of the NMDA receptor. The research demonstrated low nanomolar activity in binding and functional assays, indicating potential applications in neuropharmacology and the treatment of neurological conditions. The compounds were as effective as besonprodil in a mouse model of formalin-induced hyperalgesia, suggesting their utility in pain management (Borza et al., 2007).

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide derivatives, which showed promising antimicrobial activity against various microorganisms and significant antioxidant activities. This research highlights the potential of such compounds in developing new antimicrobial and antioxidant agents, pointing to their application in addressing infections and oxidative stress-related conditions (Sindhe et al., 2016).

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The work by Zhu et al. (2015) on the synthesis and evaluation of imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP inhibitors for cancer treatment is noteworthy. These compounds, particularly the novel PARP-1 inhibitor XZ-120312, showed strong inhibition against PARP-1 enzyme and potentiated the cytotoxicity of temozolomide in cancer cell lines. This research underscores the relevance of such compounds in the development of cancer therapeutics, especially in enhancing the efficacy of existing cancer treatments (Zhu et al., 2015).

Kinase Inhibition for Anti-inflammatory and Analgesic Effects

A study by Sondhi et al. (2006) synthesized a series of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides, which exhibited good anti-inflammatory and analgesic activities. Specifically, compounds demonstrated significant in vitro activity against CDK-5, indicating potential applications in developing treatments for conditions associated with inflammation and pain (Sondhi et al., 2006).

Synthesis and Characterization for Pharmaceutical Applications

Bhaskar et al. (2019) reported the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, showcasing a method for creating compounds with potential pharmaceutical applications. This research not only highlights the synthetic accessibility of such compounds but also points towards their utility in medicinal chemistry for drug development (Bhaskar et al., 2019).

Mécanisme D'action

Target of Action

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a compound that primarily targets Beta-secretase 1 . Beta-secretase 1, also known as BACE1, is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells . It is also involved in the proteolytic processing of the amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

It is known that compounds with a similar structure, such as 4-benzylpiperidine, act as monoamine releasing agents, with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Biochemical Pathways

Given its target, it may influence the amyloidogenic pathway involved in alzheimer’s disease, where bace1 cleaves app to produce beta-amyloid peptides .

Result of Action

Based on its primary target, it may influence the production of beta-amyloid peptides, potentially affecting the progression of alzheimer’s disease .

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDNWIHASOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)

![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)